N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride (CAS: 1052530-89-8) is a hydrochloride salt with the molecular formula C21H23ClN4O2S2 and a molecular weight of 463.0 g/mol . Its structure features:
- A 4-methoxybenzo[d]thiazole moiety, which contributes to aromatic stacking interactions.
- A cinnamamide backbone, enabling π-π interactions and structural rigidity.
- A 3-(dimethylamino)propyl side chain, enhancing solubility in polar solvents due to its tertiary amine group.
- A hydrochloride counterion, improving stability and crystallinity.
Properties
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-24(2)15-8-16-25(20(26)14-13-17-9-5-4-6-10-17)22-23-21-18(27-3)11-7-12-19(21)28-22;/h4-7,9-14H,8,15-16H2,1-3H3;1H/b14-13+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBNVUHEUYZJTB-IERUDJENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C=CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)/C=C/C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structural features, including a dimethylamino group and a benzo[d]thiazole moiety, suggest significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The structural components contribute to its solubility and interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria can provide insights into its effectiveness:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 25.9 |
| This compound | MRSA | 12.9 |
These results suggest that the compound not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) being equal to the MIC values .
Anti-inflammatory Potential
The compound has shown promising anti-inflammatory effects, particularly in inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses. In vitro studies have demonstrated that certain derivatives of cinnamic acid, similar to this compound, can significantly reduce NF-κB activation by approximately 9% compared to controls . This finding highlights the potential for developing anti-inflammatory therapies based on this compound's structure.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Deubiquitylating Enzymes : The compound may act as an inhibitor of deubiquitylating enzymes (DUBs), which are crucial for regulating protein degradation pathways and cellular signaling.
- STING Pathway Modulation : Similar compounds have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a vital role in immune response modulation.
- Structural Interactions : The unique combination of functional groups allows for diverse interactions with biological targets, enhancing its pharmacological profile.
Case Studies
A study conducted on structural analogs revealed that compounds with similar thiazole and methoxybenzene groups exhibited varying degrees of antimicrobial and anti-inflammatory activities. For instance, compounds featuring electron-withdrawing groups showed enhanced activity against MRSA strains .
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of structural elements:
- Dimethylamino group : Enhances solubility and may influence pharmacological profiles.
- Cinnamide backbone : Known for various biological activities, including anti-inflammatory and anticancer effects.
- Benzo[d]thiazole moiety : Associated with antimicrobial and anticancer properties.
The molecular formula is with a molecular weight of approximately .
Cancer Research
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride has shown promise as an anticancer agent. Preliminary studies indicate that it may inhibit deubiquitylating enzymes, which are crucial in regulating protein degradation and cellular signaling pathways involved in cancer progression.
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For instance, cinnamic acid derivatives have been reported to exhibit efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The potential of this compound in this domain is under investigation.
Immune Modulation
Research indicates that compounds similar to this one may act as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in immune response modulation. This suggests potential applications in immunotherapy and vaccine development.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against cancer .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of cinnamic acid exhibited strong antibacterial activity against multi-drug resistant strains. The structural similarities between these derivatives and this compound suggest that it may possess comparable antimicrobial properties .
Comparison with Similar Compounds
Thiazole-Based Cinnamamides
describes N-(thiazol-2-yl)cinnamamides with varying substituents. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Yield (%) | Key Structural Differences |
|---|---|---|---|---|---|---|
| Target Compound | C21H23ClN4O2S2 | 463.0 | 4-methoxybenzo[d]thiazole | Not reported | Not reported | Hydrochloride salt, dimethylamino propyl chain |
| N-(5-Bromo-thiazol-2-yl)cinnamamide (5) | C12H9BrN2OS | 301.2 | 5-bromo-thiazole | 238–243 | 65 | Lacks methoxy and dimethylamino groups |
| N-(5-Methyl-thiazol-2-yl)cinnamamide (6) | C13H12N2OS | 244.3 | 5-methyl-thiazole | 220–221 | 70 | Simpler alkyl substitution |
| N-[4-(4-Bromo-phenyl)thiazol-2-yl]cinnamamide (13) | C18H13BrN2OS | 397.3 | 4-(4-bromophenyl)-thiazole | 224–232 | 68 | Bulkier aryl substitution |
Key Observations :
Quinoline and Benzamide Derivatives
and highlight compounds with amide linkages but divergent cores:
| Compound Name (Example) | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Groups |
|---|---|---|---|---|
| Target Compound | C21H23ClN4O2S2 | 463.0 | Benzo[d]thiazole | Methoxy, dimethylamino propyl, HCl |
| N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl (SzR-105) | C15H20ClN3O2 | 309.8 | Quinoline | Hydroxy, dimethylamino propyl, HCl |
| (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3612) | C18H20N2O3 | 312.4 | Cinnamamide | Hydroxy, methoxy, thienyl |
Key Observations :
- The quinoline core in SzR-105 lacks the thiazole ring but retains the dimethylamino propyl chain, suggesting divergent binding profiles .
- Compound 3612 shares the cinnamamide backbone but incorporates a thienyl group, which may alter electronic properties compared to the target’s methoxybenzo[d]thiazole .
Q & A
Q. What role does the dimethylamino group play in membrane permeability?
- Methodology :
- PAMPA Assay : Measure passive diffusion across artificial lipid membranes. Compare permeability with analogs lacking the dimethylamino moiety.
- LogD Measurement : Determine octanol/water distribution coefficients at pH 7.4 to assess hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
